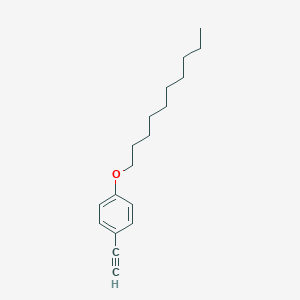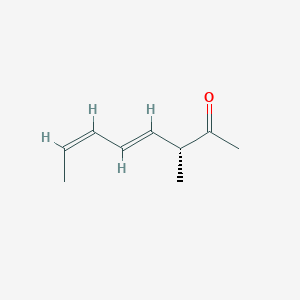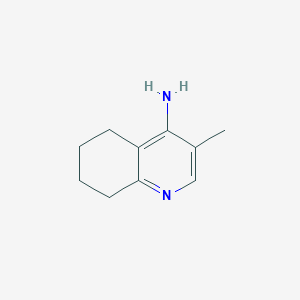
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as 3-Methyl-THQA and is a derivative of tetrahydroquinoline. It has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 3-Methyl-THQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors in the body, including the NMDA receptor, the dopamine receptor, and the sigma receptor. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemische Und Physiologische Effekte
3-Methyl-THQA has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in studying inflammatory diseases. Additionally, it has been found to have neuroprotective properties, which can help protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-THQA in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, its diverse range of properties makes it useful in studying various diseases and conditions. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-THQA. One potential area of research is its use in studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective properties, which could make it a promising candidate for the development of new treatments for these diseases. Additionally, its antioxidant and anti-inflammatory properties make it useful in studying other diseases, such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesemethoden
The synthesis of 3-Methyl-THQA involves a multi-step process that starts with the reaction of aniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and methylation, to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-Methyl-THQA has been extensively studied for its potential use in scientific research applications. It has been found to have several properties that make it a promising candidate for various studies. For example, it has been found to have antioxidant properties, making it useful in studying oxidative stress-related diseases. It has also been found to have neuroprotective properties, making it useful in studying neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120738-18-3 |
|---|---|
Produktname |
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine |
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methyl-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C10H14N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6H,2-5H2,1H3,(H2,11,12) |
InChI-Schlüssel |
FMLKCOMXDIQDRK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2CCCCC2=C1N |
Kanonische SMILES |
CC1=CN=C2CCCCC2=C1N |
Synonyme |
4-Quinolinamine, 5,6,7,8-tetrahydro-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
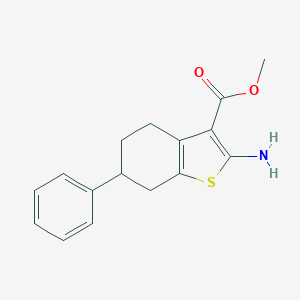
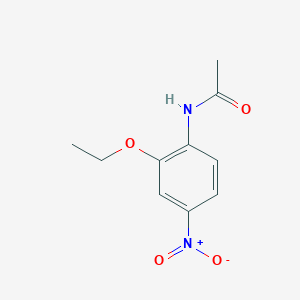
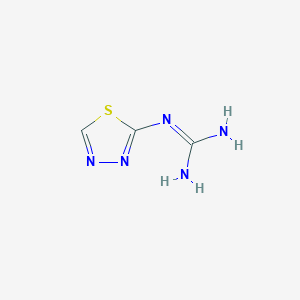
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
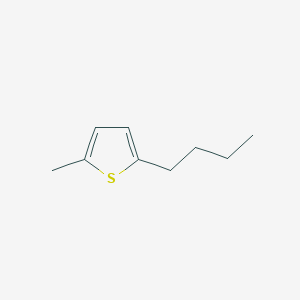
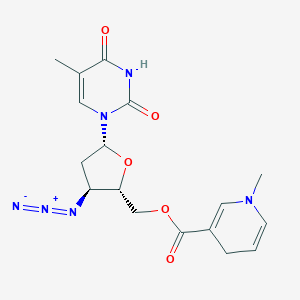
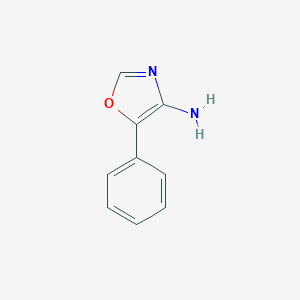
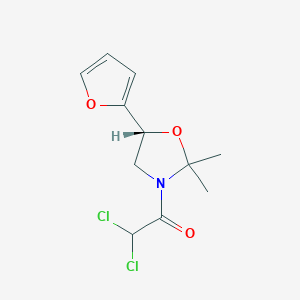
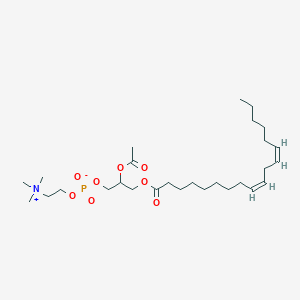
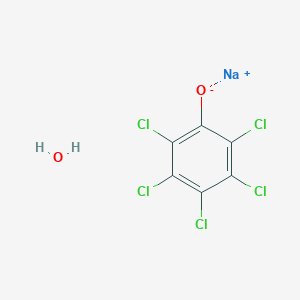
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
